METHYL 4-DIETHYLAMINOBENZOATE
CAS No.: 91563-80-3
Cat. No.: VC3789813
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91563-80-3 |
|---|---|
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | methyl 4-(diethylamino)benzoate |
| Standard InChI | InChI=1S/C12H17NO2/c1-4-13(5-2)11-8-6-10(7-9-11)12(14)15-3/h6-9H,4-5H2,1-3H3 |
| Standard InChI Key | NRZLHHHHUNKJOP-UHFFFAOYSA-N |
| SMILES | CCN(CC)C1=CC=C(C=C1)C(=O)OC |
| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Methyl 4-diethylaminobenzoate is systematically named as the methyl ester of 4-diethylaminobenzoic acid. Its structure consists of a benzoate backbone substituted with a diethylamino group at the para position, conferring both lipophilic and electron-donating properties . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 91563-80-3 | |
| Molecular Formula | ||
| Molecular Weight | 207.27 g/mol | |
| IUPAC Name | Methyl 4-(diethylamino)benzoate |
The compound’s molecular structure has been analyzed using computational methods, revealing a molar refractivity of 61.60 and a polar surface area of 29.5 Ų . These parameters suggest moderate polarity, aligning with its solubility in organic solvents like dimethylformamide (DMF) and toluene .
| Solvent | Concentration (mg/mL) | Storage Temperature |
|---|---|---|
| DMSO | 10 | -20°C |
| Ethanol | 5 | 4°C |
| Polyethylene glycol 300 | 2 | RT |
Stability studies indicate that the compound degrades under prolonged exposure to light or oxidizing agents, necessitating storage in airtight containers at room temperature (15–25°C) .
Synthetic Applications in Photopolymerization
Methyl 4-diethylaminobenzoate serves as a critical component in photopolymerizable compositions, particularly in the production of printed circuit boards and resist materials . Its role as a co-initiator involves synergizing with acridine derivatives to enhance the efficiency of free-radical polymerization under UV light.
Mechanism of Action
In a typical formulation, the compound donates electrons to photoexcited acridine compounds (e.g., β-(acridin-9-yl)acrylate), generating reactive radicals that initiate cross-linking in acrylate monomers . This process is exemplified in the synthesis of 1,4-butylene-bis-β-(acridin-9-yl) acrylate, where methyl 4-diethylaminobenzoate facilitates ester interchange reactions at elevated temperatures (140–200°C) .
Industrial Relevance
The compound’s ability to accelerate polymerization without residual coloration makes it ideal for high-precision lithography. Patent data highlight its use in combination with trimethylolpropane triacrylate and pentaerythritol tetraacrylate to produce durable, light-sensitive resins .
| Hazard Mitigation | Protocol |
|---|---|
| Personal Protective Equipment (PPE) | Gloves, goggles, and lab coats required |
| Ventilation | Use in fume hoods to avoid inhalation |
| Spill Management | Absorb with inert material and dispose as hazardous waste |
Ecotoxicological assessments classify the compound as “slightly hazardous” to aquatic ecosystems, necessitating compliance with local regulations for disposal .
Future Research Directions
Despite its established applications, gaps persist in understanding the compound’s pharmacokinetics and long-term environmental impact. Further studies could explore:
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